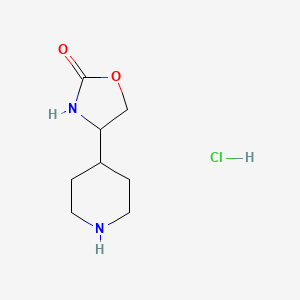![molecular formula C21H23ClN2O2S B2737026 N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide CAS No. 881440-87-5](/img/structure/B2737026.png)
N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide” is a complex organic molecule. It contains an adamantane structure which is a type of diamondoid and a thiazole ring, a type of azole heterocycle . The compound also contains a phenoxy group and an acetamide group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantane structure would provide a rigid, three-dimensional framework, while the thiazole ring could potentially participate in aromatic interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the acetamide group. The thiazole ring is known to participate in various chemical reactions, including nucleophilic and oxidation reactions . The acetamide group could potentially undergo hydrolysis or other reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane structure could potentially increase the compound’s lipophilicity, while the thiazole ring could contribute to its aromaticity .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide, such as various phenoxyacetamide derivatives, have been synthesized and evaluated for their antimicrobial activity. For instance, a study demonstrated the synthesis of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, revealing promising antimicrobial properties against a range of plant fungi and bacteria (G. Liao et al., 2017). This suggests that N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide could potentially be investigated for antimicrobial applications.
Synthetic Applications
The chemical reactivity and modification potential of compounds like N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide open avenues for synthetic applications. Research into similar molecules, such as the sulfonyl derivatives of phenoxyacetamide, has highlighted methodologies for introducing functional groups that can enhance biological activity or modify physical and chemical properties for various applications (R. J. Cremlyn et al., 1978).
Biological Evaluation and Drug Design
The exploration of novel compounds for their potential in drug design is a critical area of research. For example, studies on benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol have shown antimicrobial activities and moderate potential as medicines due to their selective toxicity profiles (Maryam Alborz et al., 2018). This indicates the relevance of investigating N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide in the context of biological evaluation for drug development.
Antiproliferative and Anticancer Activity
The antiproliferative and anticancer activities of thiazole derivatives have been a subject of interest. For instance, pyridine linked thiazole hybrids have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, showing promising anticancer activity (Alaa M. Alqahtani et al., 2020). This underscores the potential for compounds like N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide to be explored for their antiproliferative and anticancer properties.
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis and potential applications. For example, if the compound shows promise as a drug, it could be subject to further testing and development . Additionally, researchers could explore modifications to the compound’s structure to enhance its properties or reduce potential side effects.
Propriétés
IUPAC Name |
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2S/c22-21-9-14-6-15(10-21)8-20(7-14,13-21)17-12-27-19(23-17)24-18(25)11-26-16-4-2-1-3-5-16/h1-5,12,14-15H,6-11,13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDGVMKMHDJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-chloroadamantanyl)(1,3-thiazol-2-yl)]-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2736946.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2736948.png)
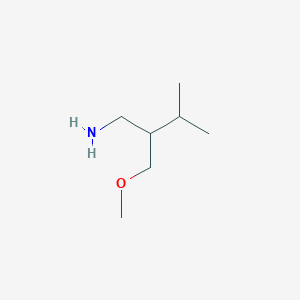
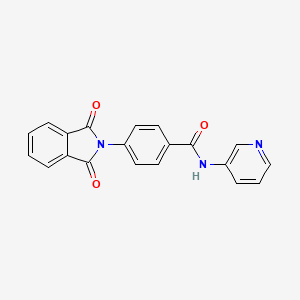
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2736951.png)

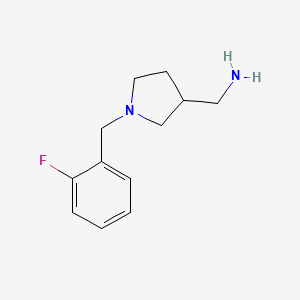
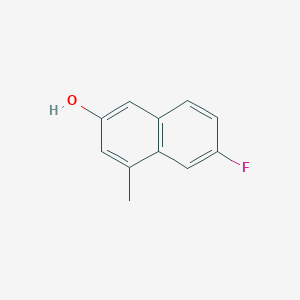
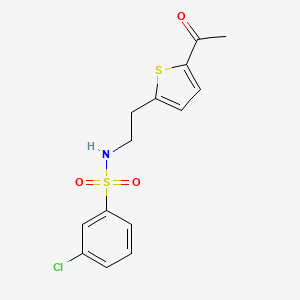
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2736957.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2736958.png)
![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-4-methylbenzamide](/img/structure/B2736959.png)
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736962.png)
